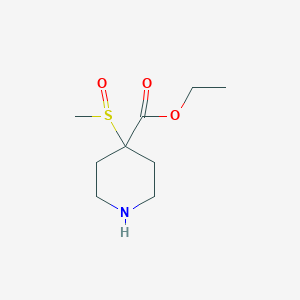

Ethyl 4-methanesulfinylpiperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methanesulfinylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO3S. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methanesulfinylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanesulfinyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methanesulfinylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methanesulfinyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methanesulfinylpiperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methanesulfinylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The methanesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring can also interact with receptors in the body, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simple six-membered ring with one nitrogen atom.

Ethyl 4-methylpiperidine-4-carboxylate: Similar structure but lacks the methanesulfinyl group.

4-Methanesulfinylpiperidine: Lacks the ethyl ester group.

Uniqueness

Ethyl 4-methanesulfinylpiperidine-4-carboxylate is unique due to the presence of both the methanesulfinyl and ethyl ester groups. These functional groups confer specific chemical properties, making it useful in various applications that similar compounds may not be suitable for.

Biological Activity

Ethyl 4-methanesulfinylpiperidine-4-carboxylate (EMPC) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the methanesulfinyl group is significant for its biological properties, potentially influencing interactions with biological targets.

Chemical Formula

- Molecular Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : 227.31 g/mol

The biological activity of EMPC can be attributed to several mechanisms:

- Enzyme Inhibition : EMPC has been shown to inhibit various enzymes, which may contribute to its therapeutic effects. For instance, it displays inhibitory activity against certain proteases and kinases involved in cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that EMPC possesses antioxidant properties, which can protect cells from oxidative stress and may play a role in preventing chronic diseases.

- Anti-inflammatory Effects : Research indicates that EMPC may modulate inflammatory pathways, potentially reducing inflammation in various disease models.

Anticancer Activity

Recent studies have highlighted the potential of EMPC as an anticancer agent. In vitro assays demonstrated that EMPC effectively inhibited the proliferation of several cancer cell lines, including:

- U937 (human myeloid leukemia)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound exhibited a dose-dependent response, with IC₅₀ values indicating significant cytotoxicity at micromolar concentrations.

Neuroprotective Effects

EMPC has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, treatment with EMPC resulted in decreased neuronal apoptosis and improved cognitive function. This suggests potential applications in conditions such as Alzheimer's disease.

Antimicrobial Activity

The antimicrobial efficacy of EMPC has been tested against various bacterial strains. It demonstrated significant inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 : Investigation of anticancer properties (2023) | EMPC reduced cell viability in U937 cells by 70% at 10 µM | Indicates potential for development as an anticancer drug |

| Study 2 : Neuroprotection in rat models (2022) | Improved memory retention and reduced neuronal loss | Suggests therapeutic potential for neurodegenerative diseases |

| Study 3 : Antimicrobial efficacy (2021) | Effective against both Gram-positive and Gram-negative bacteria | Supports use as a novel antimicrobial agent |

Structure-Activity Relationship (SAR)

Understanding the SAR of EMPC is crucial for optimizing its biological activity. Modifications to the piperidine ring or the methanesulfinyl group can significantly affect its potency and selectivity towards specific biological targets. For example, substituents on the piperidine nitrogen have been shown to enhance enzyme inhibition.

Properties

Molecular Formula |

C9H17NO3S |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

ethyl 4-methylsulfinylpiperidine-4-carboxylate |

InChI |

InChI=1S/C9H17NO3S/c1-3-13-8(11)9(14(2)12)4-6-10-7-5-9/h10H,3-7H2,1-2H3 |

InChI Key |

YHEGYMYSVHHZNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)S(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.